molecular formula C13H28N2O2S2 B11052258 2-(Decylsulfonyl)ethyl carbamimidothioate

2-(Decylsulfonyl)ethyl carbamimidothioate

Cat. No.: B11052258
M. Wt: 308.5 g/mol
InChI Key: IUEVCQRWROZQCJ-UHFFFAOYSA-N
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Description

{[2-(DECANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE is a synthetic organic compound characterized by its unique structure, which includes a decane-1-sulfonyl group and a methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(DECANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the decane-1-sulfonyl precursor. This precursor is then reacted with ethyl sulfanyl and methanimidamide under controlled conditions to yield the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of {[2-(DECANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{[2-(DECANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

{[2-(DECANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[2-(DECANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes and other macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-(DECANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H28N2O2S2

Molecular Weight

308.5 g/mol

IUPAC Name

2-decylsulfonylethyl carbamimidothioate

InChI

InChI=1S/C13H28N2O2S2/c1-2-3-4-5-6-7-8-9-11-19(16,17)12-10-18-13(14)15/h2-12H2,1H3,(H3,14,15)

InChI Key

IUEVCQRWROZQCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)CCSC(=N)N

Origin of Product

United States

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